4-Pregnene-3,20-dione-21-ol benzoate is a synthetic steroid compound derived from progesterone. It is characterized by the presence of a benzoate ester at the 21-hydroxyl position and is utilized in various scientific and medical applications. This compound plays a significant role in the study of steroid metabolism and hormone replacement therapies.
The synthesis of 4-Pregnene-3,20-dione-21-ol benzoate can be traced back to the modification of progesterone, where the hydroxyl group at the 21 position is esterified with benzoic acid. The compound is often synthesized in laboratory settings for research purposes, particularly in studies involving steroid hormones and their derivatives .
The synthesis of 4-Pregnene-3,20-dione-21-ol benzoate typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, reactions are conducted under controlled temperatures (around 50–70°C) for several hours. Monitoring through thin-layer chromatography can help ascertain the completion of the reaction .
The molecular formula of 4-Pregnene-3,20-dione-21-ol benzoate is , with a relative molecular mass of approximately 376.5 g/mol. The structure features:
The compound exhibits a melting point range of approximately 191–196°C and is characterized as a white crystalline powder. It is practically insoluble in water but shows varying solubility in organic solvents such as ethanol and chloroform .
4-Pregnene-3,20-dione-21-ol benzoate can undergo various chemical transformations:
These reactions are often performed under controlled conditions to prevent side reactions and ensure selectivity towards desired products.
The biological activity of 4-Pregnene-3,20-dione-21-ol benzoate primarily involves its interaction with progesterone receptors in target tissues:
Studies indicate that this compound exhibits progestogenic activity comparable to natural progesterone, making it effective in hormone replacement therapies .
The compound is stable under normal laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its reactivity profile allows it to participate in various chemical transformations typical of steroid compounds .
4-Pregnene-3,20-dione-21-ol benzoate has several applications in scientific research:
This compound exemplifies the intricate interplay between synthetic chemistry and biological function, highlighting its relevance across multiple scientific domains.
4-Pregnene-3,20-dione-21-ol benzoate represents a structurally modified steroid derivative wherein a benzoate ester group is appended at the C21 position of the pregnane nucleus (4-pregnene-3,20-dione-21-ol). This semi-synthetic analog belongs to the broader category of C21-substituted steroids, characterized by targeted chemical alterations to the progesterone backbone designed to enhance specific biological interactions or modulate physicochemical properties. Unlike endogenous progesterone, which features a carbonyl group at C20 and a methyl ketone at C21, this benzoate derivative introduces steric bulk and lipophilic character at C21, potentially influencing receptor binding kinetics, metabolic stability, and membrane permeability. Its core structure retains the Δ⁴-3-keto configuration essential for binding to classical steroid receptors, while the C21 modification represents a strategic exploration of structure-activity relationships aimed at discovering novel pharmacological agents or biochemical probes [1] [3].
The exploration of steroid derivatives for therapeutic applications has a rich history dating back to the early 20th century. The isolation and structural elucidation of progesterone in the 1930s marked a pivotal milestone, revealing the fundamental 21-carbon pregnane skeleton (C21 steroids) as a critical endocrine modulator. Early medicinal chemistry efforts focused on simple modifications, such as esterification or reduction, to alter pharmacokinetic profiles. A significant breakthrough occurred with the discovery that esterifying the C21 hydroxyl group of corticosteroids like cortisol dramatically enhanced oral bioavailability and duration of action, exemplified by hydrocortisone 21-acetate. This principle was later extended to progesterone analogs [3] [8].
The mid-20th century witnessed intense investigation into C21-modified progesterone derivatives, driven by the quest for improved progestational agents, anti-inflammatory drugs, or enzyme inhibitors. Research during this period systematically evaluated how substitutions at C21 influenced biological activity. For instance, studies comparing derivatives like allopregnane-21-ol-3,20-dione acetate with natural progesterone assessed their relative potency in classical bioassays, such as the Clauberg test (endometrial transformation in rabbits) or maintenance of pregnancy in ovariectomized animals. While many early analogs exhibited reduced affinity for the classical progesterone receptor (PR) compared to progesterone itself, they often revealed novel biological activities, suggesting interactions with non-classical targets or enzymes involved in steroid metabolism [8].
This era established the C21 position as a versatile site for chemical modification, capable of conferring unique biological properties distinct from the parent hormone. The synthesis and evaluation of 4-pregnene-3,20-dione-21-ol benzoate fit within this historical trajectory, representing a deliberate strategy to probe the functional consequences of introducing a large aromatic ester at this locus [1] [3].
Table 1: Key Historical Milestones in C21-Steroid Derivative Development
| Time Period | Development Focus | Exemplary Compounds | Significance |
|---|---|---|---|
| 1930s | Isolation & Characterization | Progesterone, Cortisol | Established core C21 steroid structures and physiological roles |
| 1940s-1950s | Early Synthetic Modifications | Progesterone 21-acetate, Allopregnane-21-ol-3,20-dione acetate [8] | Demonstrated impact of C21 esterification on bioavailability and metabolic stability; revealed altered receptor interactions |
| 1960s-1970s | Exploration of Diverse Esters | Medroxyprogesterone acetate, Hydrocortisone 21-hemisuccinate | Validated C21 as key site for tuning lipophilicity and pharmacokinetics; development of long-acting injectables and water-soluble prodrugs |
| 1980s-Present | Targeted Modifications for Novel Activities | NSC 88915 (4-Pregnen-21-ol-3,20-dione-21-(4-bromobenzenesulfonate) [1], 4-Pregnene-3,20-dione-21-ol benzoate | Focus on designing C21 derivatives for specific enzyme inhibition (e.g., Tdp1) or modulation of non-classical targets (e.g., ion channels) |
4-Pregnene-3,20-dione-21-ol benzoate is structurally derived from progesterone (4-pregnene-3,20-dione) through a two-step process: reduction of the C20 carbonyl to a secondary alcohol (yielding 4-pregnene-3,20-dione-21-ol, also known as 21-hydroxyprogesterone), followed by esterification of the C21 hydroxyl group with benzoic acid. This modification introduces significant steric and electronic changes compared to the native hormone:
This structural evolution parallels the development of neuroactive steroids, where modifications to the pregnane skeleton profoundly impact neuromodulatory activity. Neuroactive steroids are broadly classified into pregnanes (e.g., allopregnanolone), androstanes (e.g., androstanediol), and sulfated steroids (e.g., pregnenolone sulfate) [4] [7]. While 4-pregnene-3,20-dione-21-ol benzoate differs significantly from potent GABA-A receptor modulators like allopregnanolone (which features 5α/5β reduction and a 3α-OH group), its C21 benzoate moiety shares conceptual similarities with synthetic neuroactive steroids designed to target ion channels or enzymes. For example, synthetic neuroactive steroids like ECN ((3β,5α,17β)-17-hydroxyestrane-3-carbonitrile) were designed with specific functional groups (e.g., nitrile) to achieve selectivity for T-type calcium channels over GABA-A receptors [4]. The benzoate group in 4-pregnene-3,20-dione-21-ol benzoate could similarly confer selectivity towards specific non-receptor targets like kinases or phosphodiesterases.
Table 2: Structural Comparison of Progesterone, Key Neuroactive Steroids, and C21-Modified Derivatives
| Compound | Core Structure | Key Modifications | Primary Known Targets/Activities |
|---|---|---|---|
| Progesterone | Pregn-4-ene-3,20-dione | None | Progesterone receptor (PR), Neurosteroid sites (e.g., σ1 receptor, membrane PRs) |
| Allopregnanolone (3α,5α-THP) | 5α-Pregnan-3α-ol-20-one | A-ring: 5α-reduction, 3-keto → 3α-OH; D-ring: C20 ketone intact | Potent positive allosteric modulator of GABA-A receptors |
| Pregnenolone Sulfate (PREGS) | Pregn-5-en-3β-ol-20-one sulfate | Δ⁵, 3β-OH, C3 sulfate ester | Negative modulator of GABA-A receptors; Positive modulator of NMDA receptors; TRP channel modulator |
| NSC 88915 | Pregn-4-en-21-ol-3,20-dione 21-(4-bromobenzenesulfonate) | C21: 4-bromobenzenesulfonate ester | Potent inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) [1] |
| 4-Pregnene-3,20-dione-21-ol Benzoate | Pregn-4-en-21-ol-3,20-dione 21-benzoate | C20: keto → OH; C21: benzoate ester | Presumed interaction with enzymes (kinases, phosphodiesterases) or non-classical steroid targets; Structural probe |
The synthetic accessibility of C21 esters makes derivatives like the benzoate attractive for exploring structure-activity relationships. The benzoate group, being bulkier and more electron-withdrawing than aliphatic esters like acetate, significantly increases lipophilicity (log P), potentially enhancing cell membrane penetration and altering distribution compared to progesterone or 21-hydroxyprogesterone. This could be advantageous for targeting intracellular enzymes or facilitating central nervous system access if metabolic stability is sufficient [3].
C21-substituted steroid analogs, including 4-pregnene-3,20-dione-21-ol benzoate and its structural relatives, exhibit biological significance primarily through their interactions with specific enzymatic targets rather than classical steroid nuclear receptors. The bulky substituent at C21 sterically hinders accommodation within the compact ligand-binding pocket of receptors like the PR, typically leading to diminished or absent classical hormonal activity. However, this very modification opens avenues for potent and selective interactions with other biomolecules:
Enzyme Inhibition - Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): The most compelling evidence for targeted biological activity comes from closely related analogs, particularly 4-Pregnen-21-ol-3,20-dione-21-(4-bromobenzenesulfonate) (NSC 88915) [1]. This compound, differing from the benzoate primarily in its sulfonate ester linkage and brominated aromatic ring, was identified as a potent and specific inhibitor of Tdp1 through high-throughput screening. Tdp1 is a DNA repair enzyme crucial for resolving stalled topoisomerase I (Top1)-DNA covalent complexes by hydrolyzing the 3'-phosphotyrosyl bond. Inhibition of Tdp1 sensitizes cancer cells to Top1 poisons (e.g., camptothecins like topotecan and irinotecan). Structure-activity relationship (SAR) studies on NSC 88915 revealed that both the steroid core and the C21 4-bromobenzenesulfonate moiety are essential for inhibitory activity. Molecular docking suggests the compound mimics the oligonucleotide-peptide substrate of Tdp1. Surface plasmon resonance confirmed direct binding to Tdp1, while inactive analogs lacking the appropriate C21 substituent failed to bind [1]. Although the specific Tdp1 inhibition data for the benzoate ester awaits detailed study, its structural similarity strongly suggests potential for interacting with similar DNA repair enzymes or nucleases.
Modulation of Neuroactive Pathways: While not a classical neurosteroid, the structural features of 4-pregnene-3,20-dione-21-ol benzoate (lipophilicity, potential for membrane interaction) suggest possible, likely weak, modulatory effects on neuroactive systems. Neuroactive steroids typically require specific structural motifs: 5α/5β-reduction and a 3α-OH group for potent GABA-A potentiation (e.g., allopregnanolone), or a sulfate group for NMDA receptor modulation (e.g., PREGS). The benzoate lacks these key features. However, some pregnane derivatives can influence T-type voltage-gated Ca²⁺ channels, which are important in peripheral nociception and neuronal excitability [4] [9]. Synthetic neuroactive steroids with strategically placed aromatic or large substituents (like ECN) demonstrate that such modifications can confer selectivity for ion channels over GABA-A receptors. Therefore, while unlikely to be a potent GABAergic agent, the benzoate derivative might exhibit activity on calcium channels or other ion transport systems, warranting electrophysiological investigation.
Interaction with Steroidogenic and Metabolic Enzymes: The C21 position is a key site of metabolism in endogenous steroids. Hydroxylation at C21 is the final step in glucocorticoid and mineralocorticoid biosynthesis (catalyzed by CYP21A2). Reduction of the C20 carbonyl occurs in some metabolic pathways. Introducing a large, non-hydrolyzable ester like benzoate would likely block these metabolic transformations, potentially altering the compound's half-life. More significantly, the modified steroid could act as a substrate analog or inhibitor for enzymes processing natural C21 steroids, such as 21-hydroxylase, 20α-hydroxysteroid dehydrogenase (20α-HSD), or 11β-hydroxysteroid dehydrogenases (11β-HSD1/2). The benzoate group might sterically hinder access to the active site or alter binding kinetics [6] [9].
Anti-inflammatory and Immunomodulatory Potential (Indirect): Pregnane derivatives can influence inflammatory processes, sometimes independently of classical receptors. Progesterone and some metabolites are known to modulate microglial activation and TLR4 signaling pathways, exerting anti-inflammatory effects in the CNS [9]. While the specific immunomodulatory actions of the benzoate ester are uncharacterized, its structural relation to progesterone suggests potential for interacting with components of the neuroimmune axis, particularly if it can access intracellular signaling hubs or modulate kinase/phosphatase activities implicated in inflammatory cascades. The benzoate moiety itself could potentially influence redox signaling or aryl hydrocarbon receptor (AhR) pathways due to its aromatic character.
Table 3: Biological Targets and Potential Significance of C21-Substituted Pregnane Derivatives
| Biological Target Class | Specific Example | Mechanism/Interaction | Significance/Implication |
|---|---|---|---|
| DNA Repair Enzymes | Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | Competitive inhibition; Mimics substrate [1] | Chemosensitizer for Topoisomerase I poisons in cancer therapy |
| Ion Channels | T-type Voltage-Gated Ca²⁺ Channels (Cav3.x) | Potential block/modulation (inference from synthetic neurosteroid analogs like ECN) [4] | Modulation of neuronal excitability, nociception; Potential for neuropathic pain treatment |
| Steroidogenic Enzymes | Cytochrome P450 21-Hydroxylase (CYP21A2), 11β-HSD, 20α-HSD | Potential substrate mimicry or steric inhibition | Altered local steroid metabolism; Probe for enzyme function |
| Neuroimmune Signaling | Toll-like Receptors (TLR4), Microglial activation pathways | Potential indirect modulation (inference from progesterone effects) [9] | Possible dampening of neuroinflammation; Relevance to CNS disorders |
| Kinases/Phosphatases | Not yet identified | Potential allosteric modulation or direct inhibition due to structural mimicry | Broad signaling pathway influence; Cell cycle, apoptosis regulation |
The biological significance of 4-pregnene-3,20-dione-21-ol benzoate thus lies predominantly in its role as a chemical probe. Its structure, particularly the C21 benzoate, provides a template for investigating:
While its precise biological profile requires further elucidation, 4-pregnene-3,20-dione-21-ol benzoate exemplifies the strategy of leveraging C21 modification to divert steroid molecules from classical endocrine pathways towards novel biochemical interactions with enzymes and signaling proteins, offering potential for developing targeted non-hormonal therapeutics or research tools [1] [3] [4].
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0